

Assessing the Reproducibility of UFP-512: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: Ufp-512

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A review of existing literature suggests a consistent pharmacological profile for the selective delta-opioid receptor agonist, **UFP-512**, across various preclinical studies. While no formal inter-laboratory reproducibility studies have been published, the available data on its binding affinity and functional potency show a notable degree of concordance. This guide provides a comparative analysis of **UFP-512**'s performance with alternative delta-opioid receptor agonists, supported by experimental data and detailed methodologies, to aid researchers in evaluating its suitability for their studies.

UFP-512 is a potent and selective peptide agonist of the delta-opioid receptor (DOR), demonstrating promising therapeutic potential in models of pain, depression, and other neurological disorders.[1][2][3] An essential aspect for its consideration as a reliable research tool and potential therapeutic agent is the reproducibility of its pharmacological effects. This guide synthesizes quantitative data from multiple studies to provide an objective comparison of **UFP-512** with other commonly used DOR agonists.

In Vitro Pharmacological Profile: A Comparison

The binding affinity and functional potency of **UFP-512** have been characterized in several in vitro studies. The reported binding affinity (pKi) for the human delta-opioid receptor is consistently high, with values of 10.20 and 9.78 reported by different research groups.[1][4] This high affinity translates to potent functional activity, as evidenced by its ability to inhibit adenylyl cyclase and stimulate the ERK1/2 signaling pathway.

Ligand	Receptor Binding Affinity (pKi/Ki)	Functional Potency (pEC50/EC50)	Cell Type/Assay	Reference
UFP-512	10.20 (pKi)	-	CHO cells (human DOR)	[4]
9.78 (pKi)	9.40 (cAMP inhibition)	SK-N-BE cells (human DOR)	[1]	
9.6 (Erk1/2 activation)	SK-N-BE cells (human DOR)	[1]		
DPDPE	1.4 - 4.5 nM (Ki)	5.2 nM (mouse vas deferens)	Rat brain / Mouse vas deferens	[5]
SNC-80	0.625 nM (Ki)	9.2 nM (cAMP inhibition)	Cloned human DOR	[6][7]
Deltorphin I	0.5 nM (KD)	-	Mouse brain	[8]

Table 1: Comparative in vitro activity of **UFP-512** and other delta-opioid receptor agonists. This table summarizes the binding affinities and functional potencies of various DOR agonists from different studies. The consistency in the reported high affinity of **UFP-512** across different cell lines and by different research groups suggests a reproducible in vitro profile.

In Vivo Efficacy: Antidepressant and Antinociceptive Effects

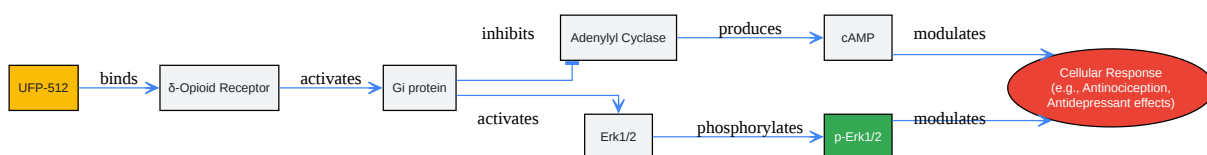
UFP-512 has demonstrated robust efficacy in various animal models of depression and pain. In the mouse forced swimming test, a common model for assessing antidepressant-like activity, **UFP-512** significantly reduced immobility time at a dose of 1 mg/kg (i.p.).[1] In models of inflammatory and neuropathic pain, **UFP-512** produced dose-dependent antiallodynic and antihyperalgesic effects, with a maximum effect observed at 30 mg/kg (i.p.).[2]

Compound	Animal Model	Behavioral Test	Effective Dose	Reference
UFP-512	Mouse	Forced Swimming Test	1 mg/kg (i.p.)	[1]
Mouse	Inflammatory Pain (CFA)	10-30 mg/kg (i.p.)	[2]	
Mouse	Neuropathic Pain (CCI)	10-30 mg/kg (i.p.)	[2]	
Mouse	Osteoarthritis Pain (MIA)	30-50 mg/kg (i.p.)	[9]	
SNC-80	Mouse	Warm-Water Tail-Flick	57 mg/kg (i.p.)	[10]

Table 2: In vivo efficacy of **UFP-512** and SNC-80 in behavioral models. This table highlights the effective doses of **UFP-512** in producing antidepressant and antinociceptive effects in mice. The consistent efficacy across different pain models suggests a reliable in vivo pharmacological action.

Signaling Pathways and Experimental Workflows

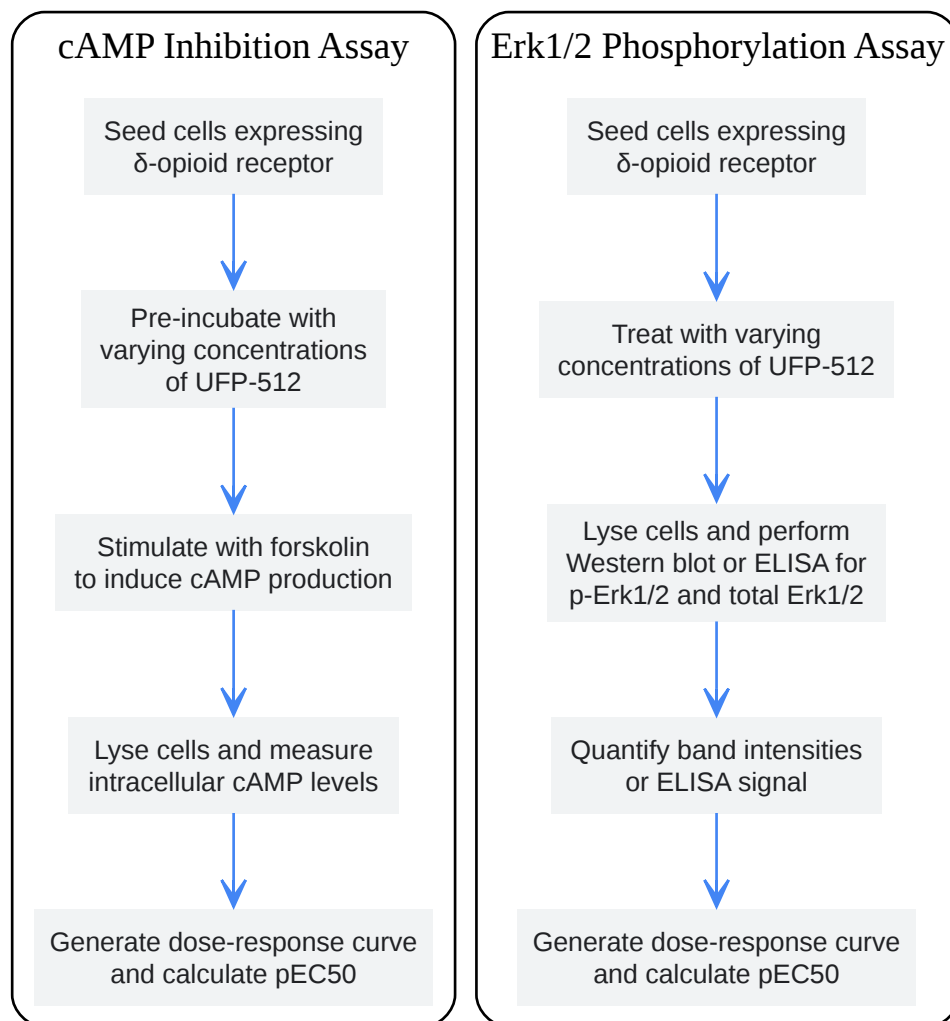
UFP-512 activates downstream signaling cascades upon binding to the delta-opioid receptor. A primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] Additionally, **UFP-512** has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, specifically Extracellular signal-regulated kinases 1 and 2 (Erk1/2).[1]



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UFP-512 Signaling Pathway

A typical experimental workflow to assess the in vitro potency of **UFP-512** involves cell-based assays to measure its effect on cAMP levels and Erk1/2 phosphorylation.



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